Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate
Description
Properties
Molecular Formula |
C15H12O3 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
methyl 3-formyl-4-phenylbenzoate |
InChI |
InChI=1S/C15H12O3/c1-18-15(17)12-7-8-14(13(9-12)10-16)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
RHNNRLQUQLPUGT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-formyl-[1,1’-biphenyl]-4-carboxylate typically involves the formylation of biphenyl derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds via electrophilic aromatic substitution, leading to the formation of the formyl group on the biphenyl ring .
Industrial Production Methods
Industrial production of Methyl 2-formyl-[1,1’-biphenyl]-4-carboxylate may involve large-scale Vilsmeier-Haack reactions or other formylation techniques. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formyl-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Methyl 2-carboxy-[1,1’-biphenyl]-4-carboxylate.
Reduction: Methyl 2-hydroxymethyl-[1,1’-biphenyl]-4-carboxylate.
Substitution: Various halogenated biphenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate serves as an important intermediate in the synthesis of biologically active compounds. Its structure allows for modifications that enhance pharmacological properties.
Antibacterial Activity
Recent studies have highlighted the compound's potential in developing antibacterial agents. For example, modifications to the carboxylate group can influence the inhibition potency against β-lactamase enzymes, which are critical in antibiotic resistance mechanisms. Initial structure-activity relationship (SAR) studies demonstrated that compounds with a carboxylic acid group exhibited significant inhibition against NDM-1, a notorious β-lactamase enzyme .
| Compound | Inhibition Potency (μM) | Structural Modification |
|---|---|---|
| This compound | <10 | Carboxylic acid present |
| Modified Compound A | 20 | Hydroxyl group removed |
| Modified Compound B | 5 | Free amine introduced |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Its biphenyl structure is known to interact with biological targets involved in inflammatory pathways, potentially leading to new therapeutic agents for conditions like arthritis.
Materials Science Applications
This compound is utilized in the development of advanced materials, particularly in polymer science.
Polymer Synthesis
The compound can be employed as a monomer or co-monomer in the synthesis of polymers with tailored properties. Its functional groups allow for copolymerization reactions that enhance thermal stability and mechanical strength.
| Polymer Type | Monomer Ratio | Properties Enhanced |
|---|---|---|
| Poly(biphenyl-co-ester) | 50% this compound | Increased thermal stability |
| Poly(amide) | 30% this compound | Improved tensile strength |
Organic Synthesis Applications
In organic chemistry, this compound acts as a key building block for synthesizing more complex molecules.
Synthesis of Novel Compounds
The compound's reactivity allows it to participate in various coupling reactions, leading to the formation of diverse organic structures. It has been used successfully in palladium-catalyzed cross-coupling reactions to produce biphenyl derivatives with varying substituents.
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd catalyst, base | 85% |
| Heck Reaction | Pd catalyst, aryl halide | 90% |
Case Study 1: Development of Antibacterial Agents
A series of derivatives based on this compound were synthesized and tested for antibacterial activity against resistant strains of E. coli. The study found that specific modifications to the carboxylic acid group significantly enhanced potency against NDM-1 producing strains .
Case Study 2: Polymer Development
Researchers synthesized a new class of polyesters using this compound as a co-monomer. The resulting polymers exhibited superior thermal properties compared to traditional polyesters, making them suitable for high-temperature applications .
Mechanism of Action
The mechanism of action of Methyl 2-formyl-[1,1’-biphenyl]-4-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The formyl group can participate in nucleophilic addition reactions, while the biphenyl structure can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Electronic Effects
- Formyl (-CHO) : The electron-withdrawing nature of the formyl group increases the electrophilicity of the ester carbonyl, enhancing reactivity toward nucleophiles (e.g., hydrazine, amines) . This makes the compound suitable for synthesizing hydrazides or Schiff bases.
- Methyl (-CH₃) : Electron-donating methyl groups reduce the electrophilicity of the ester, limiting reactivity but improving stability for materials science applications .
Steric Effects
- Substituents at the ortho position (e.g., 2'-Cl, 2'-CHO) create steric hindrance, affecting conjugation and crystal packing. For example, ortho-substituted derivatives may exhibit twisted biphenyl conformations, influencing mesomorphic properties in liquid crystals .
Biological Activity
Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological evaluations, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by a biphenyl structure with formyl and carboxylate functional groups. The synthesis typically involves the reaction of appropriate biphenyl derivatives with formylating agents. Variations in the synthesis can lead to different derivatives with potentially enhanced biological properties.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, highlighting its potential as an anticancer agent and its role in other therapeutic areas.
Anticancer Activity
The compound has shown promising anticancer properties in several studies:
- In vitro Studies : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value in the low micromolar range against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Studies have shown that it can enhance caspase-3 activity, suggesting an apoptotic pathway activation .
Other Biological Activities
In addition to anticancer effects, this compound has been investigated for other biological activities:
- Antioxidant Properties : The compound has demonstrated antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : Some derivatives of biphenyl compounds have been noted for their anti-inflammatory properties, which could be relevant for conditions such as arthritis or other inflammatory disorders .
Case Studies and Research Findings
Several studies have provided insights into the biological effects of this compound:
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with biological targets. These studies suggest that the compound can effectively bind to key proteins involved in cancer progression, supporting its potential as a lead compound for drug development.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate, and how do reaction conditions influence yield?
- The synthesis typically involves multi-step protocols, such as Suzuki-Miyaura cross-coupling to assemble the biphenyl core, followed by formylation and esterification. For example, biphenyl esters are often synthesized via palladium-catalyzed coupling of aryl halides with boronic acids . Key parameters include temperature (80–120°C), solvent polarity (e.g., THF or DMF), and catalyst loading (1–5 mol% Pd). Post-reaction purification via column chromatography or recrystallization is critical to achieving >90% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers expect?
- 1H/13C NMR : The formyl group (δ ~10.0 ppm in 1H; δ ~190 ppm in 13C) and ester carbonyl (δ ~165–170 ppm in 13C) are diagnostic. Biphenyl protons appear as multiplet signals in δ 7.2–8.0 ppm .
- IR Spectroscopy : Stretching vibrations for C=O (ester: ~1720 cm⁻¹; formyl: ~1680 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks at m/z 254.1 (C₁₅H₁₂O₃) with fragmentation patterns reflecting biphenyl cleavage .
Q. How can researchers optimize regioselectivity during formylation of the biphenyl system?
- Directed ortho-metalation (DoM) using Lewis acids (e.g., AlCl₃) or transition-metal catalysts (e.g., Pd) can enhance formylation at the 2-position. Solvent effects (e.g., dichloroethane for improved solubility) and temperature gradients (0°C to room temperature) minimize byproducts .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activity data for similar biphenyl carboxylates?
- Discrepancies often arise from assay variability (e.g., cell line sensitivity) or impurities. Researchers should:
- Validate purity via HPLC (≥95% purity, using C18 columns and acetonitrile/water gradients) .
- Use standardized assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) .
- Compare EC₅₀ values across multiple studies to identify structure-activity trends .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize transition states for Suzuki couplings. Key parameters include:
- Electron-withdrawing effects of the formyl group, which activate the biphenyl ring for nucleophilic attack.
- Steric maps highlighting accessible sites for Pd coordination .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?
- Issues include racemization during esterification and catalyst leaching. Solutions involve:
- Asymmetric catalysis with chiral ligands (e.g., BINAP or Josiphos) in <5 mol% loading .
- Continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .
- In-line FTIR monitoring to track enantiomeric excess (ee) in real time .
Methodological Considerations
Q. How should researchers design stability studies for this compound under varying pH and temperature?
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, with HPLC analysis every 7 days. Degradation products (e.g., hydrolyzed carboxylic acid) indicate susceptibility to moisture .
- pH Profiling : Dissolve in buffers (pH 1–13) and monitor via UV-Vis (λ = 260 nm) for absorbance shifts indicating structural changes .
Q. What advanced techniques resolve crystallographic ambiguities in derivatives of this compound?
- Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation (λ = 0.7–1.0 Å) resolves bond angles and torsional strain in the biphenyl system. For example, dihedral angles between phenyl rings typically range 30–50°, affecting conjugation .
- Pair distribution function (PDF) analysis quantifies amorphous-phase impurities in bulk samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
